3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide chemical structure
3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide chemical structure
An In-Depth Technical Guide to the Synthesis and Potential Applications of 3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern medicinal chemistry. Its discovery heralded the dawn of the antibiotic age with the development of sulfa drugs, which act by mimicking p-aminobenzoic acid (PABA) to inhibit bacterial folic acid synthesis.[1] Beyond their antibacterial prowess, sulfonamides are integral pharmacophores in drugs targeting a wide array of physiological processes. They are found in diuretics, hypoglycemics, antivirals, and potent enzyme inhibitors, particularly of carbonic anhydrases.[2] This guide focuses on the chemical structure, proposed synthesis, and potential research applications of a specific, nuanced molecule within this class: 3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide . While not a widely commercialized compound, its structure presents an intriguing scaffold for drug discovery, combining the key features of an aromatic amine and a substituted sulfonamide. This document provides a comprehensive, technically-grounded framework for its synthesis and characterization, aimed at researchers and professionals in drug development.
Chemical Structure and Physicochemical Properties
The structure of 3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide is defined by a benzene ring substituted with an amino group at position 3, a methyl group at position 5, and an N-ethylsulfonamide group at position 1. The interplay of the electron-donating amino and methyl groups with the electron-withdrawing sulfonamide moiety dictates its chemical reactivity and potential biological interactions.
| Property | Predicted Value / Description |
| IUPAC Name | 3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide |
| Molecular Formula | C₉H₁₄N₂O₂S |
| Molecular Weight | 214.29 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to be soluble in polar organic solvents (e.g., acetone, ethanol, DMSO) and slightly soluble in water. |
| Melting Point | Estimated to be in the range of 150-180 °C, similar to related isomers. |
| pKa | The amino group imparts basicity, while the sulfonamide proton is weakly acidic. |
Proposed Synthetic Pathway: A Detailed Protocol
The synthesis of sulfonamides is a well-established process in organic chemistry, most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[4][5] The following multi-step pathway is a robust and logical approach to synthesize 3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide from a commercially available starting material, 3-methylaniline (m-toluidine).
Experimental Protocols
Step 1: Acetylation (Protection) of 3-Methylaniline
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Rationale: The amino group of the starting material is highly reactive and would interfere with the subsequent chlorosulfonation step. Acetylation protects the amine as an amide, which is less reactive and an ortho-, para-director, guiding the bulky sulfonyl chloride group to the desired position.
-
Protocol:
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To a stirred solution of 3-methylaniline (1.0 eq.) in pyridine (2-3 volumes) in a round-bottom flask cooled in an ice bath (0-5 °C), add acetic anhydride (1.1 eq.) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
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Monitor the reaction to completion using Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-cold water.
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Collect the precipitated solid, N-(3-methylphenyl)acetamide, by vacuum filtration.
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Wash the solid with cold water and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
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Step 2: Chlorosulfonation of N-(3-methylphenyl)acetamide
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Rationale: This is the key step to introduce the sulfonyl chloride functionality onto the aromatic ring. Chlorosulfonic acid is a powerful and common reagent for this transformation. The reaction is highly exothermic and must be performed at low temperatures.[2]
-
Protocol:
-
In a three-necked flask equipped with a dropping funnel and a gas trap, place chlorosulfonic acid (5.0 eq.) and cool to 0 °C in an ice-salt bath.
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Add the dried N-(3-methylphenyl)acetamide from Step 1 in small portions over 1 hour, ensuring the internal temperature does not exceed 10 °C.
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After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
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Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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The product, 4-Acetamido-2-methylbenzene-1-sulfonyl chloride, will precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with ice-cold water, and dry in a desiccator over P₂O₅.
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Step 3: Formation of the N-Ethylsulfonamide
-
Rationale: The highly electrophilic sulfonyl chloride readily reacts with a nucleophilic amine, such as ethylamine, to form the stable sulfonamide bond. A base is required to neutralize the HCl byproduct.[6]
-
Protocol:
-
Dissolve the sulfonyl chloride from Step 2 (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add ethylamine (2.0 eq., often as a solution in THF or as a condensed gas) dropwise, followed by the slow addition of a base like triethylamine or pyridine (1.5 eq.).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, wash the mixture with dilute HCl to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected product, N-(4-(N-ethylsulfamoyl)-2-methylphenyl)acetamide.
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Step 4: Hydrolysis (Deprotection) of the Amide
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Rationale: The final step involves the removal of the acetyl protecting group to reveal the free amino group of the target molecule. Acid-catalyzed hydrolysis is a standard and effective method for this transformation.
-
Protocol:
-
Suspend the product from Step 3 in a mixture of ethanol and 6M hydrochloric acid.
-
Heat the mixture to reflux (approximately 80-90 °C) for 4-8 hours, until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., 10% NaOH solution) until the pH is approximately 8-9.
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The target compound, 3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide, may precipitate out of the solution.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the final compound using column chromatography or recrystallization.
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Potential Applications and Research Directions
The structural motifs within 3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide suggest several avenues for investigation in drug discovery and medicinal chemistry.
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Antibacterial Agents: As a sulfonamide, its primary potential lies in its evaluation as an antibacterial agent. It could be tested for its ability to inhibit dihydropteroate synthase, the key enzyme in the bacterial folate pathway.[1][7]
-
Carbonic Anhydrase Inhibition: The sulfonamide group is a classic zinc-binding group and a potent inhibitor of carbonic anhydrases (CAs).[1] Different CA isozymes are implicated in diseases such as glaucoma, edema, and some cancers. This molecule could be screened against a panel of CA isozymes to determine its inhibitory profile.
-
Kinase Inhibitors: The aminobenzene scaffold is present in numerous kinase inhibitors used in oncology. The specific substitution pattern could be explored for its potential to bind to the ATP-binding pocket of various kinases.
-
Building Block for Further Synthesis: This compound serves as a versatile intermediate. The aromatic amine can be readily diazotized for the synthesis of azo dyes or used in coupling reactions to build more complex molecular architectures.[8]
Conclusion
3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide represents a molecule of significant potential for chemical and pharmaceutical research. While not a commonplace reagent, its synthesis is achievable through well-established organic chemistry principles. This guide provides a comprehensive and technically sound framework, from a proposed synthetic route with detailed protocols to an exploration of its potential applications. By leveraging the proven versatility of the sulfonamide scaffold, this compound serves as an excellent candidate for screening libraries and as a foundational building block for the development of novel therapeutic agents.
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A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. (2024). PubMed. [Link]
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PREPARATION OF METHANESULFONYL CYANIDE. (n.d.). Organic Syntheses. [Link]
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The Chemical Synthesis of Sulfonamides: The Role of 3-Amino-5-methylisoxazole. (2026). Dalton Pharma Services. [Link]
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